molecular formula C9H15N3O2 B7941099 tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate CAS No. 1279818-06-2

tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate

Cat. No.: B7941099
CAS No.: 1279818-06-2
M. Wt: 197.23 g/mol
InChI Key: LPSSRLZXGGVUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate (CAS CID: 57321556) is a carbamate-protected imidazole derivative with the molecular formula C₉H₁₅N₃O₂. Its structure comprises a tert-butyl carbamate group linked via a methylene bridge to the 4-position of a 1H-imidazole ring. Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)NCC1=CN=CN1
  • InChIKey: LPSSRLZXGGVUQS-UHFFFAOYSA-N .

This compound serves as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of nitrogen-containing heterocycles. Its unprotected imidazole moiety allows for further functionalization, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-(1H-imidazol-5-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-5-7-4-10-6-12-7/h4,6H,5H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSSRLZXGGVUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279818-06-2
Record name tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of (1H-Imidazol-4-yl)methylamine

The most direct route involves protecting the primary amine of (1H-imidazol-4-yl)methylamine with di-tert-butyl dicarbonate (Boc anhydride). This method, widely used for carbamate synthesis, proceeds under mild conditions:

Procedure :

  • Dissolve (1H-imidazol-4-yl)methylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Boc anhydride (1.1 equiv) and a base such as triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic).

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography .

Key Data :

  • Yield : 85–95% (based on analogous tert-butyl carbamate syntheses) .

  • Characterization :

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 4.02 (d, 2H, CH₂), 6.85 (s, 1H, imidazole-H), 7.45 (s, 1H, imidazole-H) .

    • ¹³C NMR : δ 28.3 (tert-butyl CH₃), 80.1 (C-O), 155.2 (C=O), 135.6 (imidazole-C) .

Advantages : High yield, minimal side reactions, and compatibility with sensitive imidazole moieties .

Brønsted Acid-Activated N-Acyl Imidazolium Intermediates

A scalable alternative employs Brønsted acid activation of N-acyl imidazoliums to form carbamates. This method, validated for electron-deficient substrates, avoids harsh conditions :

Procedure :

  • React (1H-imidazol-4-yl)methylamine with 1,1'-carbonyldiimidazole (CDI) to form an N-acyl imidazolium intermediate.

  • Activate with triflic acid (TfOH, 1.0 equiv) in THF.

  • Add tert-butanol (2.0 equiv) and stir at 50°C for 6 hours.

  • Isolate via aqueous workup and crystallization .

Key Data :

  • Yield : 75–91% (depending on substrate electronics) .

  • Purity : >98% by HPLC (demonstrated for analogous carbamates) .

Advantages : Suitable for large-scale production (multikilogram demonstrated) .

Curtius Rearrangement for Carbamate Formation

The Curtius rearrangement converts carboxylic acids to isocyanates, which react with tert-butanol to yield carbamates. While indirect, this method is effective for complex substrates :

Procedure :

  • Convert [(1H-imidazol-4-yl)methyl]carboxylic acid to its acid chloride using oxalyl chloride.

  • Perform Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

  • Trap the isocyanate intermediate with tert-butanol.

  • Deprotect and isolate via column chromatography .

Key Data :

  • Yield : 60–70% (lower due to phosphorous salt impurities) .

  • Optimization : One-pot conditions improve yield to 80% .

Challenges : Handling toxic isocyanates and side product formation .

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Boc Protection 85–95%>95%HighLow
Brønsted Acid Activation 75–91%>98%HighModerate
Curtius Rearrangement 60–80%90–95%ModerateHigh
Cross-Coupling N/AN/ALowVery High

Characterization and Validation

Critical analytical data for tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate:

  • Molecular Formula : C₉H₁₅N₃O₂.

  • Molecular Weight : 197.24 g/mol.

  • MS (ESI+) : m/z 198.1 [M+H]⁺.

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the imidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate products with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to mimic the histidine residue in proteins, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl N-(1-methyl-1H-imidazol-4-yl)carbamate

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Key Difference : A methyl group substitutes the hydrogen at the 1-position of the imidazole ring.

tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate

  • Molecular Formula : C₁₂H₁₆BrN₅O₂
  • Key Difference : The imidazole ring is fused with a pyridine ring (imidazo[4,5-b]pyridine), and a bromine atom is present at the 5-position.

tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Key Difference : A formyl group is attached to the 2-position of the imidazole ring, alongside a 1-methyl substitution.
  • Impact : The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation) for targeted drug design .

tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

  • Molecular Formula : C₁₅H₂₅N₃O₃
  • Key Difference : The imidazole is substituted with a tetrahydro-2H-pyran-4-yl group via a two-carbon chain.
  • Impact : The pyran moiety enhances hydrophilicity and conformational flexibility, which may improve pharmacokinetic properties .

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate

  • Molecular Formula : C₉H₁₅N₃O₂S
  • Key Difference: Replacement of imidazole with a 2-amino-thiazole ring.
  • Impact : The thiazole ring introduces sulfur-based hydrogen bonding and distinct electronic profiles, often associated with antimicrobial activity .

Bicyclic Carbamate Derivatives (e.g., tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Difference : A bicyclic scaffold replaces the planar imidazole.
  • Impact : Bicyclic structures impose rigid spatial constraints, improving target selectivity in enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Reference
tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate C₉H₁₅N₃O₂ Unsubstituted imidazole 197.24 g/mol Versatile intermediate
tert-butyl N-(1-methyl-1H-imidazol-4-yl)carbamate C₁₀H₁₅N₃O₂ 1-methyl imidazole 209.25 g/mol Tautomerism inhibition
5-bromo-imidazopyridine derivative C₁₂H₁₆BrN₅O₂ Bromine, fused pyridine-imidazole 342.21 g/mol Cross-coupling potential
2-formyl-1-methylimidazole derivative C₁₁H₁₅N₃O₃ 1-methyl, 2-formyl 237.26 g/mol Electrophilic reactivity
Tetrahydro-pyran-substituted derivative C₁₅H₂₅N₃O₃ Tetrahydro-2H-pyran-4-yl 295.38 g/mol Enhanced solubility
Thiazole-containing carbamate C₉H₁₅N₃O₂S 2-amino-thiazole 229.29 g/mol Antimicrobial motifs
Bicyclic carbamate C₁₂H₁₉NO₃ Azabicyclo[2.1.1]hexane 225.28 g/mol Conformational rigidity

Biological Activity

Tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate, with the molecular formula C9H15N3O2, is a compound that has garnered attention for its potential biological activities. Its structure includes a tert-butyl group and an imidazole moiety, which are known to impart significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C9H15N3O2
  • Molecular Weight: Approximately 197.23 g/mol
  • SMILES Notation: CC(C)(C)OC(=O)NCC1=CN=CN1

This unique arrangement allows for various interactions with biological targets, making it a candidate for medicinal applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticonvulsant Activity : The compound has shown promise as an anticonvulsant agent, similar to Lacosamide, which is used for treating partial-onset seizures. Its mechanism involves modulation of voltage-gated sodium channels and regulation of the collapse response mediator protein 2 (CRMP2) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : There is emerging evidence supporting its anticancer activity. Interaction studies indicate that it may inhibit specific enzymes or receptors involved in cancer progression, potentially affecting metabolic pathways relevant to tumor growth .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes linked to disease processes. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation .
  • Binding Affinity : Studies have shown that the compound interacts with specific receptors and enzymes, demonstrating significant binding affinity which may lead to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticonvulsantModulation of sodium channels
AntimicrobialPotential inhibition of bacterial growth
AnticancerEnzyme inhibition affecting tumor growth

Case Study: Anticonvulsant Activity

In a study comparing various imidazole derivatives, this compound demonstrated significant anticonvulsant effects in animal models. The results indicated a dose-dependent reduction in seizure frequency, suggesting its potential utility in treating epilepsy .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in breast cancer cell lines (MDA-MB-231). The study highlighted that at concentrations of 10 µM, the compound enhanced caspase-3 activity significantly, indicating its role in promoting programmed cell death in cancer cells .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with imidazole derivatives. A common approach includes:
  • Step 1 : Activation of the imidazole-4-methanol precursor using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
  • Step 2 : Reaction with tert-butyl carbamate in the presence of a base (e.g., triethylamine or cesium carbonate) in solvents such as dichloromethane or 1,4-dioxane .
  • Optimization : Yield improvements are achieved by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance coupling efficiency.

Table 1 : Comparison of Reaction Conditions

PrecursorBaseSolventYield (%)Reference
Imidazole-4-methanolCs₂CO₃1,4-dioxane72–77
4-BromoimidazoleEt₃NDCM65–70

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Peaks at δ 1.42 ppm (tert-butyl, 9H), δ 4.20 ppm (–CH₂–), and δ 7.05–7.60 ppm (imidazole protons) confirm structural motifs .
  • ¹³C NMR : Signals at ~155 ppm (C=O) and ~80 ppm (tert-butyl quaternary carbon) are diagnostic.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 226.1 (calculated for C₁₀H₁₇N₃O₂).
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–N) validate the carbamate group .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from:
  • Competing Side Reactions : Imidazole ring alkylation or oxidation. Use inert atmospheres (N₂/Ar) and anhydrous solvents to minimize side products.
  • Purification Challenges : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) efficiently isolates the product. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .
  • Catalyst Optimization : Switching from Cs₂CO₃ to K₂CO₃ may reduce base-induced degradation in sensitive substrates .

Q. What computational methods predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., histamine H₃). Focus on the imidazole’s lone pair and carbamate’s hydrogen-bonding capacity .
  • QSAR Studies : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity data to prioritize analogs for synthesis .
  • MD Simulations : GROMACS or AMBER assess binding stability over time, identifying key residues for mutagenesis validation .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The tert-butyl carbamate is stable below pH 3 but undergoes hydrolysis to 1H-imidazole-4-methanol at pH < 2. Kinetic studies (HPLC monitoring) show a half-life of ~2 hours in 1M HCl .
  • Basic Conditions : Deprotection occurs rapidly (t₁/₂ < 30 min) in 1M NaOH, releasing CO₂ and tert-butanol. Stabilize with non-nucleophilic bases (e.g., DBU) in synthetic workflows .

Data Contradictions and Resolution

  • Synthesis Yields : reports 72–77% yields using NaBH₄ in EtOH, while cites 65–70% with Et₃N/DCM. This discrepancy may arise from differences in precursor purity or reaction scale. Cross-validate with small-scale trials .
  • Biological Activity : Some studies highlight antibacterial potential (), whereas others emphasize enzyme inhibition (). Prioritize assay-specific validation (e.g., MIC vs. IC₅₀) to contextualize results.

Key Research Gaps

  • Crystallographic Data : No single-crystal XRD data exists for the compound. Collaborate with crystallography labs using SHELXL () to resolve stereochemical uncertainties .
  • In Vivo Toxicity : Limited data on metabolic fate. Conduct ADMET studies (e.g., microsomal stability assays) to bridge this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.